REACTION_CXSMILES
|
[CH3:1][C:2]1[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][C:3]=1[C:4]([NH:6][NH:7]C(OC(C)(C)C)=O)=[O:5].FC(F)(F)C(O)=O.C([O-])([O-])=O.[K+].[K+].[OH-].[Na+]>C(Cl)Cl.O>[CH3:1][C:2]1[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][C:3]=1[C:4]([NH:6][NH2:7])=[O:5] |f:2.3.4,5.6|
|
Name
|
N′-(2,3-Dimethyl-benzoyl)-hydrazinecarboxylic acid, tert-butyl ester
|
Quantity
|
70.3 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)NNC(=O)OC(C)(C)C)C=CC=C1C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in a vigorous evolution of gas
|
Type
|
STIRRING
|
Details
|
while stirring slowly (evolution of gas)
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was transferred to a large separatory funnel
|
Type
|
STIRRING
|
Details
|
gently shaken (gas evolution)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with CHCl3
|
Type
|
CUSTOM
|
Details
|
the extracts dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a white solid, which
|
Type
|
CUSTOM
|
Details
|
was dried in a 50° C. vacuum oven
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)NN)C=CC=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.72 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |